Product packaging for Butiryl-CoA(Cat. No.:)

Butiryl-CoA

Cat. No.: B1194768
M. Wt: 837.6 g/mol
InChI Key: CRFNGMNYKDXRTN-XBTRWLRFSA-N
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Description

Historical Context and Discovery in Metabolic Research

The understanding of Butyryl-CoA's role emerged as metabolic research progressed, particularly with the elucidation of fatty acid metabolism and fermentation pathways. Early studies on coenzyme A (CoA) itself, which is essential for the synthesis and oxidation of fatty acids and the citric acid cycle, laid the groundwork for identifying specific acyl-CoA derivatives like Butyryl-CoA. wikipedia.org The conversion of acetyl-CoA to Butyryl-CoA was recognized as a major carbon metabolism channel in certain microorganisms, such as Clostridium acetobutylicum, in the mid-1990s, highlighting its importance in the production of four-carbon acids and neutral products. researchgate.net Further research in the 2000s and 2010s demonstrated that Butyryl-CoA is a metabolic intermediate derived from fatty acid oxidation and can serve as a donor source for post-translational histone modifications, specifically lysine (B10760008) butyrylation. oup.comresearchgate.net

Ubiquity Across Biological Domains (Prokaryotes, Eukaryotes, Archaea)

Butyryl-CoA is ubiquitous, found in prokaryotes (Bacteria and Archaea) and eukaryotes, reflecting its fundamental role in conserved metabolic processes.

Prokaryotes (Bacteria and Archaea): In bacteria, particularly anaerobic species like Clostridium tyrobutyricum and other butyrate-forming clostridia, Butyryl-CoA is a key intermediate in butyric acid fermentation, leading to the production of butyrate (B1204436), hydrogen, and carbon dioxide from carbohydrates. researchgate.netnih.gov The conversion from acetyl-CoA to Butyryl-CoA is a central metabolic pathway in these organisms. researchgate.net Additionally, genes for butyryl-CoA oxidation have been identified in various archaeal lineages, including Lokiarchaeota and Thorarchaeota, suggesting its involvement in archaeal metabolism, although some archaeal groups like Odinarchaeota may lack many genes for this process. biorxiv.orgresearchgate.net The enzyme butyryl-CoA:acetate-CoA transferase, crucial for butyrate production in intestinal ecosystems, has been identified in the genomes of butyrate-producing bacteria. nih.gov

Eukaryotes: In eukaryotes, Butyryl-CoA is primarily involved in fatty acid synthesis and oxidation within the mitochondria. researchgate.net It is generated as an intermediate during the beta-oxidation of fatty acids, a process essential for energy production. researchgate.netontosight.ai Butyryl-CoA also serves as a substrate for various lipases and can act as an alternate substrate for 4-hydroxybutyrate CoA-transferase. sigmaaldrich.com Furthermore, Butyryl-CoA is a precursor for a newly discovered post-translational histone modification called butyrylation, which can be catalyzed by various acetyl-transferases. oup.comresearchgate.netsigmaaldrich.com Deficiencies in enzymes related to Butyryl-CoA metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency, can lead to impaired fatty acid oxidation and accumulation of toxic intermediates in humans. ontosight.ai

The presence and metabolic roles of Butyryl-CoA across these diverse domains highlight its evolutionary conservation and critical importance in cellular energy homeostasis and macromolecule synthesis.

Central Role as a Metabolic Intermediate and Cofactor

Butyryl-CoA functions as a crucial metabolic intermediate and cofactor in several key biochemical pathways:

Fatty Acid Metabolism: It is a central molecule in both the synthesis and breakdown of short-chain fatty acids. In fatty acid beta-oxidation, Butyryl-CoA is oxidized to crotonyl-CoA by enzymes like butyryl-CoA dehydrogenase, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, as part of the process to generate energy. ontosight.ai Conversely, in fatty acid synthesis, it is an intermediate in the elongation of fatty acid chains. researchgate.net

Fermentation Pathways: In many anaerobic microorganisms, Butyryl-CoA is a pivotal intermediate in the production of butyrate and other four-carbon compounds. The conversion of acetyl-CoA to Butyryl-CoA is a critical step in the butanol-producing metabolic pathways of organisms like Clostridium acetobutylicum. researchgate.net

Post-translational Modification: Beyond its role in energy metabolism, Butyryl-CoA acts as an acyl donor for protein butyrylation, a post-translational modification that can influence chromatin regulation and gene expression. oup.comresearchgate.netsigmaaldrich.com This highlights its function not just as a building block or energy carrier, but also as a signaling molecule that links cellular metabolism to epigenetic regulation. babraham.ac.uk

The versatility of Butyryl-CoA as both an intermediate and a cofactor underscores its indispensable position in the intricate network of cellular biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42N7O17P3S B1194768 Butiryl-CoA

Properties

Molecular Formula

C25H42N7O17P3S

Molecular Weight

837.6 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate

InChI

InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20?,24-/m1/s1

InChI Key

CRFNGMNYKDXRTN-XBTRWLRFSA-N

Isomeric SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

utyryl-CoA
butyryl-coenzyme A
coenzyme A, butyryl-

Origin of Product

United States

Butyryl Coa Biosynthesis Pathways

De Novo Synthesis from Acetyl-CoA

The de novo synthesis of butyryl-CoA primarily occurs from acetyl-CoA, a central metabolic molecule. This pathway is particularly prevalent in butyrate-forming clostridia and resembles the reverse β-oxidation of fatty acids. researchgate.netnih.gov

Enzymatic Cascade: Acetyl-CoA to Butyryl-CoA

The conversion of two molecules of acetyl-CoA to butyryl-CoA involves a sequence of four enzymatic reactions. researchgate.netnih.gov

The initial and often rate-determining step in butyryl-CoA biosynthesis is catalyzed by thiolase, also known as acetyl-CoA acetyltransferase (EC 2.3.1.19). researchgate.netontosight.aiasm.org This enzyme facilitates the reversible condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. researchgate.netwikipedia.orgnih.gov This reaction is thermodynamically unfavorable but essential for channeling carbon flux towards four-carbon products. researchgate.net Thiolase from Clostridium acetobutylicum ATCC 824, for instance, has been purified and characterized, showing high activity across a physiological pH range of 5.5 to 7.0. asm.org Its activity can be inhibited by micromolar levels of CoA, ATP, and butyryl-CoA, suggesting a regulatory role in modulating the net condensation of acetyl-CoA. asm.orgasm.org The native enzyme is a tetramer composed of four 44,000-molecular-weight subunits, and its kinetic binding mechanism is ping-pong. asm.org

Following the formation of acetoacetyl-CoA, the next step involves its reduction to β-hydroxybutyryl-CoA (or 3-hydroxybutyryl-CoA). researchgate.net This reaction is catalyzed by β-hydroxybutyryl-CoA dehydrogenase (EC 1.1.1.157), an enzyme that reoxidizes one NADH cofactor to NAD+. researchgate.netgenome.jp In Clostridium acetobutylicum, this enzyme is NADH-dependent, while in Clostridium kluyveri, it can be NADPH-dependent. google.com The L-3-hydroxybutyl-CoA enantiomer is also an intermediate in the beta-oxidation of even-numbered, straight-chain, and saturated fatty acids. wikipedia.org

The third step in the cascade is the dehydration of β-hydroxybutyryl-CoA to form crotonyl-CoA. researchgate.net This reversible reaction is catalyzed by crotonase (EC 4.2.1.17), also known as enoyl-CoA hydratase. researchgate.netunm.edunih.gov Crotonase from Clostridium acetobutylicum (CaCRT) forms a hexamer and its substrate specificity is influenced by the α3 helix region and residues within the enoyl-CoA binding pocket, such as Phe143 and Phe233. nih.gov The catalytic mechanism of crotonase involves the concerted, syn addition of a proton from a glutamate (B1630785) residue (e.g., Glu164) and hydroxide (B78521) from water bound to another glutamate residue (e.g., Glu144) across the C(2)-C(3) double bond of crotonyl-CoA. unm.edu

The final step in the de novo synthesis of butyryl-CoA from acetyl-CoA is the reduction of crotonyl-CoA to butyryl-CoA. researchgate.netwikipedia.org This reaction is catalyzed by butyryl-CoA dehydrogenase (EC 1.3.99.2), often in complex with an electron-transferring flavoprotein (Etf). researchgate.netwikipedia.orgbiorxiv.org This enzyme removes two hydrogen atoms from butyryl-CoA to form crotonyl-CoA in the reverse direction (beta-oxidation) and, in the context of synthesis, reduces crotonyl-CoA to butyryl-CoA. ontosight.ai The mechanism involves the transfer of electrons to an acceptor, typically the electron transfer flavoprotein (ETF), and is initiated by alpha-proton abstraction. ontosight.ainih.gov In Clostridium kluyveri, the butyryl-CoA dehydrogenase/Etf complex can couple the endergonic reduction of ferredoxin with NADH to the exergonic reduction of crotonyl-CoA with NADH through flavin-based electron bifurcation. researchgate.net

Operon Structures and Gene Clusters in Biosynthesis (e.g., bcs operon)

In many butyrate-forming bacteria, particularly Clostridium species, the genes encoding the enzymes involved in the acetyl-CoA to butyryl-CoA pathway are often organized into operons or gene clusters. researchgate.netbiorxiv.org For instance, in Clostridium acetobutylicum, DNA analyses have identified an apparent operon encoding five proteins crucial for the conversion of acetoacetyl-CoA to butyryl-CoA. researchgate.net These proteins include β-hydroxybutyryl-CoA dehydrogenase, crotonase, butyryl-CoA dehydrogenase, and the α and β subunits of an electron transfer flavoprotein. researchgate.net The "bcs cluster," responsible for butyryl-CoA synthesis, is conserved across various strains. researchgate.net In Clostridium butyricum strain CBM588, all genes encoding the enzymes of this pathway are found exclusively on the chromosome. biorxiv.org While the gene for thiolase (thlA) may be separate, other genes like butyryl-CoA dehydrogenase (bcd), 3-hydroxybutyryl-CoA dehydrogenase (hbd), crotonase (crt), and the EtfA/B complex are typically organized as a cluster or a pair. biorxiv.org

Table 1: Enzymes and Reactions in Butyryl-CoA Biosynthesis from Acetyl-CoA

StepEnzyme (EC Number)ReactionSubstrate(s)Product(s)
1Thiolase (Acetyl-CoA Acetyltransferase) (EC 2.3.1.19) asm.orgCondensation2 Acetyl-CoA researchgate.netAcetoacetyl-CoA researchgate.net
2β-Hydroxybutyryl-CoA Dehydrogenase (EC 1.1.1.157) genome.jpReductionAcetoacetyl-CoA, NADH researchgate.netβ-Hydroxybutyryl-CoA, NAD+ researchgate.net
3Crotonase (Enoyl-CoA Hydratase) (EC 4.2.1.17) unm.eduDehydrationβ-Hydroxybutyryl-CoA researchgate.netCrotonyl-CoA researchgate.net
4Butyryl-CoA Dehydrogenase (EC 1.3.99.2) ontosight.aiReductionCrotonyl-CoA, NADH/NADPH wikipedia.orgresearchgate.netButyryl-CoA wikipedia.org

Regulation of Biosynthetic Enzyme Activity

The regulation of butyryl-CoA biosynthesis from acetyl-CoA is intricate, involving multiple enzymes, transcription factors, and signaling pathways. ontosight.ai Positive regulation, leading to increased butyryl-CoA production, can be achieved through mechanisms such as the activation of key enzymes like acetyl-CoA acetyltransferase and acetoacetyl-CoA thiolase, which catalyze the initial steps. ontosight.ai Additionally, the upregulation of transcription factors, such as peroxisome proliferator-activated receptor gamma (PPARγ), and modulation of signaling pathways like the AMP-activated protein kinase (AMPK) pathway, contribute to this regulation. ontosight.ai

Butyryl-CoA itself can exert regulatory effects. For instance, the phosphate (B84403) moiety of butyryl-CoA has been found to inhibit phosphotransbutyrylase upon binding. wikipedia.org Butyryl-CoA is also believed to have inhibitory effects on acetyl-CoA acetyltransferase, DL-methylmalonyl-CoA racemase, and glycine (B1666218) N-acyltransferase, although the specific mechanisms are not fully elucidated. wikipedia.org The activity of butyryl-CoA dehydrogenase, an enzyme involved in the pathway, is significantly affected by pH, showing little to no activity at pH higher than 7.0. wikipedia.org

Synthesis from Butyrate (B1204436) (Short-Chain Fatty Acid Activation)

Butyryl-CoA can be synthesized directly from butyrate through various activation pathways, particularly prevalent in bacteria.

Role of Acyl-CoA Synthetases (e.g., ACSS2)

Exogenous butyrate and isobutyrate can be converted to their respective acyl-CoAs by the action of cellular short-chain acyl-CoA synthetases. researchgate.net While the specific role of ACSS2 in butyryl-CoA synthesis from butyrate was not explicitly detailed in the search results, acyl-CoA synthetases generally catalyze the activation of fatty acids by attaching them to coenzyme A, forming acyl-CoAs.

Butyrate Kinase Pathway (Butyryl-Phosphate Intermediate)

One pathway for butyrate formation from butyryl-CoA involves the enzymes phosphotransbutyrylase (PTB) and butyrate kinase (BK). frontiersin.orgnih.govjmb.or.kr In this pathway, butyryl-CoA is converted to butyrate through the intermediate formation of butyryl phosphate. frontiersin.orgnih.govjmb.or.kr This pathway, identified in bacteria like Clostridium acetobutylicum, is analogous to the formation of acetate (B1210297) from acetyl-CoA and leads to energy generation in the form of ATP. nih.gov Butyrate kinase also catalyzes the reversible formation of butyryl phosphate from butyrate with dephosphorylation of ATP, which is an important step in the utilization of butyrate to form butanol during fermentation. caister.com

Research indicates that the butyrate kinase pathway is not uniformly distributed among butyrate-producing bacteria from the human colon. For example, in a study of 38 anaerobic butyrate-producing bacterial isolates from human feces, only four strains showed detectable butyrate kinase activity. nih.govasm.org

Table 1: Butyrate Kinase Activity in Butyrate-Producing Bacterial Strains

Enzyme/PathwayOrganism (Example)IntermediateEnergy GenerationPrevalence in Human Gut Bacteria (Example)
Butyrate KinaseClostridium acetobutylicum nih.govButyryl-Phosphate frontiersin.orgATP nih.govDetected in only 4 out of 38 strains in one study nih.gov

Butyryl-CoA:Acetate CoA-Transferase (But) Pathway

The second major pathway for butyrate synthesis from butyryl-CoA involves butyryl-CoA:acetate CoA-transferase (BCoAT), often referred to as But. frontiersin.orgnih.govbiorxiv.org This enzyme transfers the CoA moiety from butyryl-CoA to an exogenous acetate molecule, resulting in the formation of acetyl-CoA and butyrate. frontiersin.orgbiorxiv.orgigem.org This process allows the cell to harness the energy stored in fatty acids more efficiently by converting butyryl-CoA into acetyl-CoA, a crucial molecule in the citric acid cycle and oxidative phosphorylation. igem.org

Studies suggest that this CoA-transferase pathway is more prevalent than the butyrate kinase pathway in butyrate-producing isolates from the human gut. frontiersin.orgnih.gov For instance, butyryl-CoA:acetate-CoA transferase activity was detected in all seven isolates studied in one report, including Roseburia sp. and F. prausnitzii strains, which showed net acetate utilization and apparently lacked butyrate kinase activity. asm.org The expression of genes encoding this transferase in bacteria is regulated by the availability of specific carbon sources, with medium-chain fatty acids or other substrates triggering upregulation. igem.org A highly conserved motif (GGQXDFXXGAXX) has been identified in CoATs, predicted to be the active center, with specific residues (e.g., Asp346 and Ala351 in CPB6-CoAT) being critical for enzymatic activity. biorxiv.orgresearchgate.net

Table 2: Comparison of Butyrate Synthesis Pathways from Butyryl-CoA

PathwayKey EnzymeMechanismProductsPrevalence in Human Gut Bacteria
Butyrate KinasePhosphotransbutyrylase, Butyrate Kinase frontiersin.orgButyryl-CoA converted to butyryl phosphate, then to butyrate frontiersin.orgButyrate, ATP nih.govLess prevalent frontiersin.orgnih.gov
CoA-TransferaseButyryl-CoA:acetate CoA-transferase (But) frontiersin.orgCoA transferred from Butyryl-CoA to acetate frontiersin.orgButyrate, Acetyl-CoA frontiersin.orgMore prevalent frontiersin.orgnih.gov

Alternative Biosynthetic Routes

Isobutyryl-CoA Formation from Valine Metabolism

Isobutyryl-CoA, an isomer of butyryl-CoA, is a key intermediate in the metabolism of the branched-chain amino acid valine. researchgate.netwikipedia.orgontosight.ai The breakdown of valine begins with its transamination to form α-ketoisovalerate. ontosight.ai This α-ketoisovalerate is then converted into isobutyryl-CoA through a series of reactions involving the branched-chain α-keto acid dehydrogenase complex (BCKDC). ontosight.ai Isobutyryl-CoA can be further metabolized through β-oxidation to produce succinyl-CoA, which enters the citric acid cycle for energy production. ontosight.ai

The enzyme isobutyryl-CoA dehydrogenase, located in mitochondria, catalyzes the conversion of isobutyryl-CoA to methylcrotonyl-CoA, representing a crucial step in valine catabolism. ontosight.aimedlineplus.gov Endogenous n-butyryl-CoA is typically derived from fatty acid metabolism, while isobutyryl-CoA specifically originates from the valine metabolic pathway. researchgate.net Exogenous valine feeding has been shown to significantly increase the level of isobutyryl-CoA, but not n-butyryl-CoA, in cells. researchgate.net While a butyryl-CoA mutase enzyme is known in prokaryotic organisms that interconverts n- and iso-butyryl-CoA, no possible orthologs have been identified in eukaryotic organisms. researchgate.net

Table 3: Key Enzymes in Valine Metabolism to Isobutyryl-CoA

EnzymeCatalyzed ReactionRole
Branched-chain aminotransferase (BCAT) ontosight.aiValine to α-ketoisovalerate ontosight.aiInitial transamination step ontosight.ai
Branched-chain α-keto acid dehydrogenase complex (BCKDC) ontosight.aiα-ketoisovalerate to Isobutyryl-CoA ontosight.aiConversion to acyl-CoA ontosight.ai
Isobutyryl-CoA dehydrogenase ontosight.aiIsobutyryl-CoA to methylcrotonyl-CoA ontosight.aiFurther catabolism of Isobutyryl-CoA ontosight.ai

Butyryl Coa Catabolism and Derivative Pathways

Conversion to Butyrate (B1204436)

The conversion of butyryl-CoA to butyrate is a terminal step in butyrate synthesis, primarily observed in anaerobic bacteria. Two distinct enzymatic pathways have been characterized for this conversion: the butyryl-CoA:acetate (B1210297) CoA-transferase pathway and the phosphotransbutyrylase-butyrate kinase pathway. wikipedia.orgwikipedia.orgwikipedia.orgflybase.orgwikipedia.orgfishersci.cafishersci.sewikipedia.org The prevalence and activity of these pathways can vary depending on the bacterial species and environmental conditions. wikipedia.orgfishersci.setci-chemical-trading.com

Butyryl-CoA:Acetate CoA-Transferase Activity

The butyryl-CoA:acetate CoA-transferase (BCoAT, also known as But) pathway represents a significant route for butyrate production. wikipedia.orgwikipedia.orgwikipedia.orgflybase.orgwikipedia.orgfishersci.cafishersci.sewikipedia.orgwikipedia.orgwikipedia.orglipidmaps.orgbiorxiv.orglipidmaps.org

Enzyme and Mechanism: Butyryl-CoA:acetate CoA-transferase (EC 2.8.3.8) catalyzes the transfer of the Coenzyme A (CoA) moiety from butyryl-CoA to an exogenous acetate molecule. wikipedia.orgwikipedia.orgwikipedia.orgflybase.orgwikipedia.orgfishersci.cafishersci.sewikipedia.orgwikipedia.orglipidmaps.orgbiorxiv.org This transacylation reaction results in the formation of butyrate and acetyl-CoA. wikipedia.orgwikipedia.orgwikipedia.orgflybase.orgwikipedia.orgfishersci.cafishersci.sewikipedia.orglipidmaps.orgbiorxiv.org The regeneration of acetyl-CoA is metabolically advantageous as it can re-enter upstream pathways for further butyrate synthesis or other metabolic processes. wikipedia.org Mechanistically, this enzyme typically operates via a ping-pong kinetic mechanism, involving the formation of a CoA thioester intermediate with a glutamate (B1630785) residue at its active site. lipidmaps.org

Detailed Research Findings: Studies on butyrate-producing bacteria from the human gut, such as Roseburia sp., Faecalibacterium prausnitzii, and Coprococcus sp., have consistently detected butyryl-CoA:acetate CoA-transferase activity. fishersci.se In fact, this pathway is often considered the dominant route for butyrate formation in the human colonic ecosystem, largely due to the consistently high concentrations of acetate available in this environment. wikipedia.orgwikipedia.orgfishersci.setci-chemical-trading.com

Research into specific bacterial species has provided further insights:

In Porphyromonas gingivalis, a periodontopathogenic bacterium, it was revealed that three distinct CoA transferases—PGN_0725, PGN_1341, and PGN_1888—contribute to butyrate production. wikipedia.orgbiorxiv.org PGN_1341 specifically exhibited butyryl-CoA:acetate CoA transferase activity. wikipedia.orgbiorxiv.org Kinetic analyses using double reciprocal plots for these enzymes suggested a ternary-complex mechanism, which contrasts with previously characterized CoA transferases. wikipedia.orgbiorxiv.org

Characterization of CoAT genes from Ruminococcaceae bacterium CPB6 (CPB6-CoAT) and Clostridium tyrobutyricum BEY8 (BEY8-CoAT) demonstrated differences in substrate specificity. CPB6-CoAT could catalyze the conversion of both butyryl-CoA to butyrate and caproyl-CoA to caproate, albeit with higher catalytic efficiency for caproyl-CoA. In contrast, BEY8-CoAT was found to be specific to butyryl-CoA. wikipedia.org

The activity of butyryl-CoA:acetate CoA-transferase can also be influenced by the growth phase of the bacteria. For instance, in some strains like Coprococcus sp. strain L2-50, activities for this enzyme were observed to be significantly higher (2.5- to 12-fold) in exponentially growing cells compared to stationary-phase cells. fishersci.se

Table 1: Butyryl-CoA:Acetate CoA-Transferase Activity in Select Bacterial Strains
Bacterial Strain / EnzymeSubstrate PreferenceKinetic MechanismKey Findings
Porphyromonas gingivalis PGN_1341Butyryl-CoATernary-complexSpecific butyryl-CoA:acetate CoA transferase activity observed. wikipedia.orgbiorxiv.org
Porphyromonas gingivalis PGN_0725Butyryl-CoA (preferred over propionyl-CoA)Ternary-complexMajor role in butyrate production. wikipedia.orgbiorxiv.org
Porphyromonas gingivalis PGN_1888Propionyl-CoA (preferred over butyryl-CoA)Ternary-complexMajor role in propionate (B1217596) production, some butyrate activity. wikipedia.orgbiorxiv.org
Ruminococcaceae bacterium CPB6 (CPB6-CoAT)Butyryl-CoA and Caproyl-CoA (3.8x higher efficiency for caproyl-CoA)Not specifiedCatalyzes conversion of both butyryl-CoA to butyrate and caproyl-CoA to caproate. wikipedia.org
Clostridium tyrobutyricum BEY8 (BEY8-CoAT)Butyryl-CoA (specific)Not specifiedExhibits only BCoAT activity, not CCoAT activity. wikipedia.org
Roseburia sp., Faecalibacterium prausnitzii, Coprococcus sp. isolates from human gutButyryl-CoANot specifiedAll tested strains showed detectable butyryl-CoA:acetate CoA-transferase activity. fishersci.se

Phosphotransbutyrylase and Butyrate Kinase Activities

The second major pathway for butyrate synthesis from butyryl-CoA involves a two-step enzymatic process mediated by phosphotransbutyrylase (PTB) and butyrate kinase (BUK). wikipedia.orgwikipedia.orglipidmaps.orgflybase.orgfishersci.atnih.govwikipedia.orgfishersci.cawikipedia.orgtci-chemical-trading.comwikipedia.orgwikipedia.orgguidetopharmacology.org

Enzymes and Mechanism: In the first step, phosphotransbutyrylase (PTB, EC 2.3.1.19) catalyzes the reversible conversion of butyryl-CoA into butyryl phosphate (B84403), releasing Coenzyme A (CoASH). wikipedia.orgwikipedia.orglipidmaps.orgflybase.orgfishersci.atnih.govwikipedia.orgfishersci.cawikipedia.orgwikipedia.orgguidetopharmacology.org Subsequently, butyrate kinase (BUK, EC 2.7.2.7) transfers the phosphate group from butyryl phosphate to Adenosine Diphosphate (ADP), yielding butyrate and Adenosine Triphosphate (ATP). wikipedia.orgwikipedia.orglipidmaps.orgflybase.orgfishersci.atnih.govwikipedia.orgfishersci.cawikipedia.orgwikipedia.orgguidetopharmacology.org This ATP generation step is crucial for the energy metabolism of the microorganism. wikipedia.orgwikipedia.orglipidmaps.orgfishersci.atnih.gov The reaction mechanism for butyrate kinase is a nucleophilic substitution, where an electron pair from an oxygen on ADP attacks the phosphorus on butyryl phosphate, breaking the bond between phosphorus and oxygen to create ATP and butyrate. wikipedia.org

Detailed Research Findings: This pathway was initially identified and extensively studied in solventogenic bacteria, notably Clostridium acetobutylicum. wikipedia.orglipidmaps.orgfishersci.atnih.govwikipedia.org The crystal structure of phosphotransbutyrylase from C. acetobutylicum (CaPTB) has been resolved at a 2.9 Å resolution, providing structural insights into its function. lipidmaps.orgfishersci.at Kinetic studies on PTB from C. acetobutylicum have indicated a random Bi Bi binding mechanism. nih.gov

A notable characteristic of this pathway in C. acetobutylicum is its regulation in response to fermentation conditions. During the acidogenic phase, these enzymes are active, producing butyrate. However, as the cell metabolism shifts to the solventogenic phase, leading to the production of butanol and acetone, the activity of both phosphotransbutyrylase and butyrate kinase decreases. lipidmaps.orgfishersci.atnih.gov This reduction in activity channels butyryl-CoA towards solvent formation rather than butyrate. nih.gov

Despite its importance in certain clostridial species, the phosphotransbutyrylase-butyrate kinase pathway appears to have a more restricted distribution among butyrate-producing bacteria from the human colon compared to the CoA-transferase pathway. wikipedia.orgtci-chemical-trading.com A study assessing the presence of butyrate kinase among 38 anaerobic butyrate-producing bacterial isolates from human feces found detectable butyrate kinase activity in only four strains. wikipedia.orgfishersci.setci-chemical-trading.com This suggests that while present, it may not be the primary route for butyrate formation in all colonic bacteria.

Table 2: Phosphotransbutyrylase and Butyrate Kinase Activities
EnzymeEC NumberCatalyzed ReactionKey Characteristics / Findings
Phosphotransbutyrylase (PTB)EC 2.3.1.19 (also 2.3.1.8)Butyryl-CoA + Phosphate ⇌ Butyryl Phosphate + CoASHReversible conversion; Crystal structure (CaPTB from C. acetobutylicum) resolved; Random Bi Bi binding mechanism observed. lipidmaps.orgfishersci.atnih.gov
Butyrate Kinase (BUK)EC 2.7.2.7Butyryl Phosphate + ADP ⇌ Butyrate + ATPATP-generating step; Nucleophilic substitution mechanism; Activity decreases during solventogenic shift in C. acetobutylicum. lipidmaps.orgfishersci.atnih.govwikipedia.org

Enzymology of Butyryl Coa Metabolism

Key Enzymes and Their Mechanisms

The transformation of and from butyryl-CoA is orchestrated by a series of enzymes, each catalyzing a specific reaction. The following sections delve into the enzymology of these key players.

Acetyl-CoA Acetyltransferase (Thiolase)

EC 2.3.1.9 wikipedia.orguniprot.orgexpasy.orgqmul.ac.uknih.gov

Acetyl-CoA acetyltransferase, commonly known as thiolase, catalyzes the reversible condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a precursor to butyryl-CoA. wikipedia.orguniprot.org The reaction proceeds via a Claisen condensation mechanism. qmul.ac.uk This process begins with the acylation of a nucleophilic cysteine residue in the enzyme's active site by one molecule of acetyl-CoA, releasing the first CoA molecule. expasy.orgqmul.ac.uk The resulting acetyl-enzyme intermediate then reacts with a second acetyl-CoA molecule, leading to the formation of acetoacetyl-CoA and the regeneration of the free enzyme. qmul.ac.uk The detachment of acetyl-CoA from acetoacetyl-CoA on the enzyme occurs with an inversion of configuration at the methylene (B1212753) group that becomes a methyl group. expasy.org While its primary role involves acetyl-CoA, studies have shown that butyryl-CoA can act as a competitive inhibitor to some acetyltransferases, such as human Gcn5, by binding to the active site and preventing acyl chain transfer. qmul.ac.uk

Table 1: Kinetic Properties of Acetyl-CoA Acetyltransferase

Parameter Value Species/Conditions
Km (acetyl-CoA) 0.91 ± 0.09 µM Human Gcn5
kcat 0.91 ± 0.09 s-1 Human Gcn5
Ki (butyryl-CoA) 5.6 ± 0.7 µM Human Gcn5, competitive inhibition

β-Hydroxybutyryl-CoA Dehydrogenase

EC 1.1.1.157 qmul.ac.uknih.govuniprot.orguniprot.org

This enzyme catalyzes the NAD(P)H-dependent reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA. qmul.ac.ukigem.org The reaction is a critical step in both the butyrate (B1204436) production pathway and the degradation of fatty acids. igem.org The systematic name for this enzyme is (S)-3-hydroxybutanoyl-CoA:NADP+ oxidoreductase. qmul.ac.ukigem.org The catalytic mechanism involves a catalytic triad (B1167595) of residues within the active site. mdpi.com Upon substrate binding, a protonated histidine residue stabilizes the partial negative charge on the C3 oxygen of acetoacetyl-CoA in the transition state. mdpi.com This facilitates a hydride transfer from NADH or NADPH to the carbonyl carbon of acetoacetyl-CoA, resulting in the formation of (S)-3-hydroxybutyryl-CoA. mdpi.com The enzyme from Mycobacterium tuberculosis can also catalyze the reverse reaction, the oxidation of β-hydroxybutyryl-CoA to acetoacetyl-CoA, at a higher pH. uniprot.org

Table 2: Research Findings for β-Hydroxybutyryl-CoA Dehydrogenase

Finding Details Species/Source
Optimal pH (Oxidation) 10 Mycobacterium tuberculosis
Optimal pH (Reduction) 5.5 - 6.5 Mycobacterium tuberculosis
Cofactor Specificity NADH is preferred over NADPH for the reduction of acetoacetyl-CoA. Butyrivibrio fibrisolvens
kcat 458 min-1 for DL-3-hydroxybutyryl-CoA. Human HSD17B10

Crotonase (Enoyl-CoA Hydratase)

EC 4.2.1.17 wikipedia.orgwikipedia.org

Crotonase, also known as enoyl-CoA hydratase, catalyzes the reversible hydration of the double bond in crotonyl-CoA to form (S)-3-hydroxybutyryl-CoA. wikipedia.org This reaction is the second step in the β-oxidation spiral of fatty acids. The mechanism involves two conserved glutamate (B1630785) residues in the active site that activate a water molecule. wikipedia.orgoulu.fi This activated water molecule then attacks the β-carbon of the α-β unsaturated acyl-CoA in a syn-addition. wikipedia.org The α-carbon subsequently abstracts a proton, completing the formation of β-hydroxyacyl-CoA. wikipedia.org The enzyme is highly efficient, with a reaction rate for short-chain fatty acids that is comparable to diffusion-controlled reactions. wikipedia.org

Table 3: Kinetic Data for Crotonase

Substrate Km Species/Source
Crotonyl-CoA 0.03 mM Clostridium acetobutylicum
Hexenoyl-CoA 0.13 mM Clostridium acetobutylicum

Butyryl-CoA Dehydrogenase

EC 1.3.8.1 uniprot.orgqmul.ac.ukwikipedia.orgethz.ch

Butyryl-CoA dehydrogenase is a flavoenzyme that catalyzes the oxidation of butyryl-CoA to crotonyl-CoA, introducing a trans double bond between the C2 and C3 carbons. qmul.ac.ukwikipedia.org This is the first step in the β-oxidation of short-chain fatty acids. The reaction mechanism is initiated by the abstraction of a proton from the α-carbon of butyryl-CoA, followed by the transfer of a hydride from the β-carbon to the enzyme-bound FAD. d-nb.info In some anaerobic bacteria, such as Clostridium kluyveri, this enzyme is part of a complex that couples the reduction of crotonyl-CoA to butyryl-CoA with the reduction of ferredoxin, a process known as electron bifurcation. researchgate.net The enzyme from Megasphaera elsdenii has an optimal pH of 8.05 for the oxidation of butyryl-CoA. ethz.ch

Table 4: Kinetic Parameters of Butyryl-CoA Dehydrogenase

Parameter Value Species/Conditions
Km (Butyryl-CoA) 10 µM Clostridium difficile
Vmax (Butyryl-CoA) 15.3 U/mg Clostridium difficile
kcat 28 s-1 Clostridium difficile
kcat/Km 2.8 µM-1s-1 Clostridium difficile
Kd (Butyryl-CoA) 60 µM Megasphaera elsdenii
kred 1400 s-1 Megasphaera elsdenii

Butyryl-CoA:Acetate (B1210297) CoA-Transferase (But)

EC 2.8.3.8 nih.govenzyme-database.orgqmul.ac.uk

This enzyme is crucial for the final step of butyrate synthesis in many anaerobic bacteria. nih.gov It catalyzes the transfer of the CoA moiety from butyryl-CoA to an external acetate molecule, resulting in the formation of butyrate and acetyl-CoA. nih.gov The reaction follows a classical bi-bi ping-pong mechanism, which involves the formation of a CoA thioester intermediate with a glutamate residue in the enzyme's active site. enzyme-database.org The enzyme from Peptostreptococcus elsdenii is active with several short-chain acyl-CoAs, including propionyl-CoA, butyryl-CoA, and valeryl-CoA, but shows maximal activity with propionyl- or butyryl-CoA. wikipedia.org

Table 5: Substrate Specificity and Kinetic Data for Butyryl-CoA:Acetate CoA-Transferase

Enzyme Source Substrate Km (mM) Vmax (U/mg)
Ruminococcaceae bacterium CPB6 Butyryl-CoA 1.25 ± 0.05 22.5 ± 0.07
Ruminococcaceae bacterium CPB6 Caproyl-CoA 0.82 ± 0.03 48.7 ± 0.11
Clostridium tyrobutyricum BEY8 Butyryl-CoA 0.95 ± 0.03 45.1 ± 0.15

Acyl-CoA Synthetases (Short-Chain Specific)

EC 6.2.1.1, EC 6.2.1.17 uniprot.orgqmul.ac.ukgenecards.org

Short-chain acyl-CoA synthetases are responsible for the activation of short-chain fatty acids, including butyrate, into their corresponding CoA thioesters. This activation is an ATP-dependent process. The reaction proceeds in two steps: first, the formation of an enzyme-bound acyl-adenylate intermediate with the release of pyrophosphate, and second, the transfer of the acyl group to the sulfhydryl group of CoA to form the acyl-CoA product. expasy.org An example is the methylbutyryl-CoA synthetase (MbcS) from Staphylococcus aureus, which can activate butyrate, although it shows a preference for other branched-chain short fatty acids. qmul.ac.uk

Table 6: Kinetic Data for a Short-Chain Acyl-CoA Synthetase (MbcS)

Substrate Apparent KM Species/Source
Butyrate (C4) 144 µM Staphylococcus aureus
2-Methylbutyrate (aC5) <10 µM Staphylococcus aureus
Isobutyrate (iC4) <10 µM Staphylococcus aureus

Phosphotransbutyrylase and Butyrate Kinase

In many anaerobic bacteria, the conversion of butyryl-CoA to butyrate is a two-step process catalyzed by phosphotransbutyrylase (PTB) and butyrate kinase (BUK). ebi.ac.uknih.gov This pathway is a significant route for butyrate production, a short-chain fatty acid crucial for gut health and as an energy source for colonocytes. wikipedia.orgbiorxiv.org

The first reaction involves phosphotransbutyrylase, which catalyzes the conversion of butyryl-CoA and inorganic phosphate (B84403) into butyryl-phosphate and Coenzyme A (CoA). ebi.ac.ukwikipedia.org Subsequently, butyrate kinase transfers the phosphoryl group from butyryl-phosphate to ADP, yielding butyrate and ATP. wikipedia.org This pathway not only produces butyrate but also conserves energy in the form of ATP. wikipedia.orgbiorxiv.org

While this pathway is well-characterized in organisms like Clostridium acetobutylicum, another major pathway for butyrate synthesis exists, which involves the enzyme butyryl-CoA:acetate CoA-transferase. nih.govfrontiersin.org This alternative route transfers the CoA moiety from butyryl-CoA to an external acetate molecule, producing butyrate and acetyl-CoA. frontiersin.org Studies on gut microbiota suggest that the CoA-transferase pathway may be more prevalent than the phosphotransbutyrylase and butyrate kinase pathway in the human colon. nih.govfrontiersin.org

Kinetic Parameters and Regulatory Mechanisms of Butyryl-CoA Modifying Enzymes

The activity of enzymes that metabolize butyryl-CoA is tightly regulated to maintain metabolic homeostasis. This regulation occurs through various mechanisms, including substrate availability and allosteric control. The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into their efficiency and affinity for substrates.

For instance, butyryl-CoA itself can act as a regulator. It has been shown to competitively inhibit butanol dehydrogenase. wikipedia.org The phosphate group of butyryl-CoA can also inhibit phosphotransbutyrylase. wikipedia.org Furthermore, butyryl-CoA is thought to have inhibitory effects on other enzymes like acetyl-CoA acetyltransferase. wikipedia.org

The activity of butyryl-CoA dehydrogenase (BCD), a key enzyme in both butyrate synthesis and fatty acid β-oxidation, is influenced by the cellular redox state, particularly the ratio of NAD+/NADH. In some organisms, the BCD complex with electron-transferring flavoproteins (Etf) can couple the reduction of crotonyl-CoA to butyryl-CoA with the reduction of ferredoxin, a process driven by NADH. asm.orgnih.gov This electron bifurcation mechanism is a critical regulatory point in the energy metabolism of certain anaerobic bacteria. frontiersin.orgnih.gov

Kinetic studies on various CoA-transferases reveal differing affinities for butyryl-CoA. For example, a CoA-transferase from Porphyromonas gingivalis (PGN_0725) has a Km of 520 µM for butyryl-CoA, whereas the enzyme from Clostridium acetobutylicum has a much higher affinity with a Km of 21.01 µM. biorxiv.org Another study on CoA-transferases from caproate-producing bacteria showed that one enzyme (CPB6-CoAT) had a Km of 537 µM for butyryl-CoA, while another (BEY8-CoAT) had a higher affinity with a Km of 369.5 µM. biorxiv.orgnih.gov

Below is an interactive table summarizing the kinetic parameters of selected enzymes involved in butyryl-CoA metabolism.

EnzymeOrganismSubstrateKm (µM)kcat (min-1)kcat/Km (mM-1min-1)Reference
Butyryl-CoA:acetate CoA-transferase (PGN_0725)Porphyromonas gingivalisButyryl-CoA520-- biorxiv.org
Butyryl-CoA:acetate CoA-transferaseClostridium acetobutylicumButyryl-CoA21.01-- biorxiv.org
Butyryl/Caproyl-CoA:acetate CoA-transferase (CPB6-CoAT)Caproiciproducens sp.Butyryl-CoA537 ± 105.81 ± 1.510.8 ± 0.2 nih.gov
Butyryl/Caproyl-CoA:acetate CoA-transferase (BEY8-CoAT)Clostridium sp.Butyryl-CoA369.5-- biorxiv.org
Short-Chain Acyl-CoA Dehydrogenase (hSCAD)Homo sapiensButyryl-CoA--- acs.org

Note: '-' indicates data not available in the provided sources.

Substrate Specificity and Chain Length Preferences of Related Acyl-CoA Enzymes

Acyl-CoA metabolizing enzymes often exhibit distinct preferences for the chain length of their acyl-CoA substrates. This specificity is crucial for directing fatty acids towards different metabolic fates.

The family of acyl-CoA dehydrogenases (ACADs) provides a clear example of this specificity. These enzymes catalyze the first step of mitochondrial fatty acid β-oxidation and are categorized based on their optimal substrate chain length. nih.gov

Short-chain acyl-CoA dehydrogenase (SCAD) shows maximal activity with butyryl-CoA (C4). acs.orgnih.gov

Medium-chain acyl-CoA dehydrogenase (MCAD) prefers substrates with 8 carbon atoms. nih.gov

Long-chain acyl-CoA dehydrogenase (LCAD) is most active with 14-carbon fatty acyl-CoAs. nih.gov

Very-long-chain acyl-CoA dehydrogenase (VLCAD) has optimal activity with 16-carbon substrates but can accommodate chains up to 24 carbons long. nih.gov

The structural basis for this specificity lies in the architecture of the substrate-binding pocket of these enzymes. nih.gov For instance, in VLCAD, the substitution of two key residues with glycines deepens the binding pocket, allowing it to accommodate much longer acyl chains compared to MCAD. nih.gov

Similarly, acyl-CoA synthetases (ACSLs), which activate fatty acids by converting them to their acyl-CoA esters, also display isoform-specific preferences for fatty acid chain length and saturation. unc.edu For example, ACSL5 has been shown to have a preference for palmitic acid (C16:0) over oleic acid (C18:1). unc.edu

Glycerol-3-phosphate acyltransferases (GPATs), involved in the synthesis of polyesters like cutin and suberin, also show strong substrate specificity. GPAT4, -6, and -8 from Arabidopsis prefer C16 and C18 ω-oxidized acyl-CoAs, while GPAT5 can utilize a broader range of chain lengths from C16 to C24. oup.com

The table below illustrates the chain length preferences of various acyl-CoA metabolizing enzymes.

Enzyme FamilySpecific EnzymeOptimal Substrate Chain LengthReference
Acyl-CoA DehydrogenasesSCADC4 (Butyryl-CoA) nih.gov
MCADC8 nih.gov
LCADC14 nih.gov
VLCADC16 nih.gov
Acyl-CoA OxidasesYlACOX3 (Yarrowia lipolytica)Short-chain acyl-CoAs jmb.or.kr
Pox1 (Saccharomyces cerevisiae)Medium-chain acyl-CoAs jmb.or.kr
AoxA (Aspergillus nidulans)Long-chain acyl-CoAs jmb.or.kr
Glycerol-3-Phosphate AcyltransferasesGPAT4, GPAT6, GPAT8 (Arabidopsis)C16, C18 (ω-oxidized) oup.com
GPAT5 (Arabidopsis)C16-C24 oup.com

Cofactor Dependence (e.g., NADH, Ferredoxin)

Many enzymatic reactions in butyryl-CoA metabolism are redox reactions that depend on specific cofactors to act as electron carriers. Nicotinamide adenine (B156593) dinucleotide (NADH) and ferredoxin are two such critical cofactors, particularly in the anaerobic pathways of butyrate formation.

In several butyrate-forming clostridia, the reduction of crotonyl-CoA to butyryl-CoA is catalyzed by the butyryl-CoA dehydrogenase/electron-transferring flavoprotein (Bcd/Etf) complex. asm.orgnih.gov This complex performs a remarkable reaction known as flavin-based electron bifurcation. It couples the energetically unfavorable (endergonic) reduction of ferredoxin (E₀' ≈ -410 mV) with NADH (E₀' = -320 mV) to the energetically favorable (exergonic) reduction of crotonyl-CoA to butyryl-CoA (E₀' ≈ -10 mV) with NADH. asm.orgnih.govasm.org

This mechanism allows the cell to generate reduced ferredoxin, a powerful reductant necessary for various metabolic processes, including hydrogen production, by harnessing the energy from the reduction of crotonyl-CoA. nih.gov Initially, the dependence of ferredoxin reduction on acetyl-CoA in cell extracts led to the proposal of allosteric regulation. frontiersin.orgasm.org However, it was later clarified that acetyl-CoA was being converted to crotonyl-CoA, which is the actual substrate required for the coupled reduction of ferredoxin with NADH by the Bcd/Etf complex. nih.govnih.govasm.org This highlights the central role of NADH and ferredoxin as cofactors that are intricately linked to the flow of carbon and electrons through the butyryl-CoA metabolic network.

Butyryl Coa in Cellular Processes and Regulation

Role in Lipid Metabolism

Butyryl-CoA is a key node in the metabolism of lipids, serving both as a building block for the synthesis of fatty acids and as an intermediate in their degradation.

Butyryl-CoA is a crucial intermediate in the biosynthesis of short-chain fatty acids (SCFAs) and the elongation of fatty acid chains. ontosight.aiontosight.ai In many anaerobic bacteria, butyryl-CoA is a central product of fermentation pathways. wikipedia.org It is typically formed from the condensation of two molecules of acetyl-CoA to acetoacetyl-CoA, which is subsequently reduced to form butyryl-CoA. nih.govbiorxiv.org This butyryl-CoA can then be converted to the SCFA butyrate (B1204436), a reaction often catalyzed by the enzyme butyryl-CoA:acetate (B1210297) CoA transferase (BCoAT), which transfers the CoA moiety to an acetate molecule. nih.govfrontiersin.org

Furthermore, butyryl-CoA serves as a primer for the synthesis of longer fatty acid chains. In a process known as reverse β-oxidation, which is a key metabolic pathway for medium-chain fatty acid (MCFA) biosynthesis, butyryl-CoA can be elongated by the sequential addition of two-carbon units from acetyl-CoA. nih.govbiorxiv.org This pathway can extend butyrate (C4) to caproic acid (C6) and beyond. biorxiv.org

The synthesis of branched-chain fatty acids also utilizes butyryl-CoA precursors. For instance, 2-methylbutyryl-CoA, derived from the amino acid isoleucine, can be elongated to form anteiso-series fatty acids with an odd number of carbons. wikipedia.org

Table 1: Key Enzymes in Butyryl-CoA Synthesis and Conversion

EnzymeReaction CatalyzedMetabolic Pathway
Acetyl-CoA Acetyltransferase (AtoB)Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govButyrate Synthesis (Reverse β-Oxidation)
3-Hydroxybutyryl-CoA Dehydrogenase (Hbd)Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA. ontosight.ainih.govButyrate Synthesis (Reverse β-Oxidation)
Butyryl-CoA Dehydrogenase (Bcd)Reduces crotonyl-CoA to butyryl-CoA. wikipedia.orgnih.govButyrate Synthesis (Reverse β-Oxidation)
Butyryl-CoA:acetate CoA transferase (BCoAT)Transfers CoA from butyryl-CoA to acetate, yielding butyrate and acetyl-CoA. nih.govfrontiersin.orgButyrate Synthesis
Acyl-CoA Synthetase Short-Chain (ACSS)Activates butyrate by converting it to butyryl-CoA. nih.govFatty Acid Activation

Triglycerides, the main form of stored energy in eukaryotes, are synthesized by the sequential acylation of a glycerol-3-phosphate backbone. researchgate.net This process requires fatty acids to be activated into their acyl-CoA form. researchgate.net While butyryl-CoA is an acyl-CoA, its direct role in triglyceride synthesis appears limited.

Research on the enzyme diacylglycerol acyltransferase (DGAT), which catalyzes the final step of triglyceride synthesis, has shown that it has specificity for the chain length of the acyl-CoA substrate. nih.gov In studies using microsomal fractions from fat cells, butyryl-CoA was not an effective substrate for DGAT, which showed the highest activity with decanoyl-CoA (a C10 acyl-CoA) and lower activities with both longer and shorter chains. nih.gov

Therefore, the contribution of butyryl-CoA to triglyceride synthesis is primarily indirect. It serves as a precursor that can be elongated into longer-chain fatty acids, which are then activated to their respective acyl-CoAs and readily incorporated into triglycerides. researchgate.net The breakdown of butyryl-CoA to acetyl-CoA also provides the fundamental two-carbon units for the de novo synthesis of long-chain fatty acids like palmitate, which are major components of triglycerides. wikipedia.orgresearchgate.net

Contribution to Energy Metabolism

Butyryl-CoA is strategically positioned to link fatty acid metabolism directly with the central energy-generating pathways of the cell: the citric acid cycle and oxidative phosphorylation.

The primary route through which butyryl-CoA contributes to energy production is via its breakdown in the mitochondrial β-oxidation pathway. atlas.orgmdpi.com Butyrate, once it enters the cell and is transported to the mitochondria, is first activated to butyryl-CoA. atlas.org This molecule then enters the β-oxidation spiral. In a single round of β-oxidation, butyryl-CoA is converted into two molecules of acetyl-CoA. atlas.org

This acetyl-CoA is the primary fuel for the citric acid cycle (TCA cycle). libretexts.org It condenses with oxaloacetate to form citrate, initiating a series of reactions that generate energy-rich molecules. libretexts.orgbevital.no Thus, butyryl-CoA acts as a direct precursor to TCA cycle substrates, channeling the carbon atoms from four-carbon fatty acids into the central hub of cellular metabolism for oxidation and energy extraction. atlas.orgmdpi.com

The connection between butyryl-CoA and oxidative phosphorylation (OXPHOS) is established through the process of β-oxidation. The first step in the β-oxidation of butyryl-CoA is its oxidation to crotonyl-CoA, a reaction catalyzed by short-chain acyl-CoA dehydrogenase (SCAD). mdpi.comuniprot.org This reaction transfers electrons to an electron-transfer flavoprotein (ETF). uniprot.orgnih.gov Subsequently, another oxidation step in the pathway generates a molecule of NADH. atlas.orgmdpi.com

Both NADH and the reduced ETF (via ETF:ubiquinone oxidoreductase) donate their high-energy electrons to the mitochondrial electron transport chain (ETC). mdpi.comnih.gov The flow of these electrons through the ETC complexes powers the pumping of protons across the inner mitochondrial membrane, generating the electrochemical gradient necessary for ATP synthesis by ATP synthase. mdpi.com Research has provided evidence for the physical association of fatty acid oxidation enzymes with the OXPHOS supercomplexes, suggesting a metabolic channeling mechanism that ensures the efficient transfer of these reducing equivalents to the ETC. nih.gov In this way, the oxidation of butyryl-CoA is directly coupled to the production of ATP via oxidative phosphorylation.

Table 2: Products of Butyryl-CoA β-Oxidation

Starting Moleculeβ-Oxidation ProductsFate of Products
1 Butyryl-CoA2 Acetyl-CoAEnters the Citric Acid Cycle for further oxidation. atlas.orglibretexts.org
1 FADH₂ (via ETF)Donates electrons to the Electron Transport Chain (Complex II via ETF-QO). mdpi.comnih.gov
1 NADHDonates electrons to the Electron Transport Chain (Complex I). atlas.orgmdpi.com

Cellular Signaling Pathways

Beyond its metabolic roles, butyryl-CoA and its derivative, butyrate, are important signaling molecules. The availability of butyryl-CoA within specific cellular compartments can influence signaling events, primarily through the post-translational modification of proteins.

A significant signaling function of butyryl-CoA is its role as a donor for histone butyrylation, a type of epigenetic mark. researchgate.net This modification of lysine (B10760008) residues on histone tails is catalyzed by histone acetyltransferases (HATs) and can alter chromatin structure and regulate gene expression. researchgate.net The concentration of butyryl-CoA in the nucleus is a key determinant of the extent of histone butyrylation. nih.gov Cellular butyryl-CoA can be sourced from two main pools: the β-oxidation of fatty acids in the mitochondria and the conversion of butyrate (from microbial fermentation in the gut, for example) to butyryl-CoA by acyl-CoA synthetases in the nucleus and cytosol. nih.govresearchgate.net This compartmentalization allows cellular metabolism to directly influence the epigenetic landscape.

Butyryl-CoA can also exert regulatory effects through allosteric inhibition of certain enzymes. It has been shown to act as a competitive inhibitor of butanol dehydrogenase, for example. wikipedia.org Moreover, its end product, butyrate, is a well-documented signaling molecule that acts as a histone deacetylase (HDAC) inhibitor, further linking butyryl-CoA metabolism to the regulation of gene expression. ontosight.ai

Influence on Gene Expression

Butyryl-CoA serves as a critical metabolic intermediate that directly influences gene expression, primarily through the post-translational modification (PTM) of histones. This process, known as histone butyrylation, involves the transfer of a butyryl group from butyryl-CoA to the lysine residues of histone proteins. scienceopen.com This modification is a key epigenetic mechanism that regulates chromatin structure and gene transcription. mdpi.com

The primary substrate for this reaction is n-butyryl-CoA, a metabolic intermediate in the fatty acid oxidation pathway. oup.com Histone acetyltransferases (HATs), such as p300/CBP, are the "writer" enzymes that catalyze this modification. oup.com Histone butyrylation, particularly on lysine 9 of histone H3 (H3K9Bu), is abundantly found at the promoters of genes that are actively being transcribed. nih.govnih.gov The presence of this mark is associated with a more open chromatin structure, which increases the accessibility of the DNA to transcription factors and the transcriptional machinery, thereby promoting gene expression. news-medical.net

The availability of cellular butyryl-CoA is a key determinant of the extent of histone butyrylation. nih.gov Its concentration is influenced by various factors, including diet and physiological stress. nih.govnih.gov For instance, a high-fat diet can lead to a decrease in H3K9 butyrylation. nih.govnih.gov This effect is mediated by an increase in the expression of the enzyme Acyl-CoA Dehydrogenase Short Chain (ACADS), which catalyzes the conversion of butyryl-CoA to crotonyl-CoA, thereby reducing the pool available for histone modification. scienceopen.comnih.gov Conversely, deletion of ACADS results in increased levels of H3K9Bu. nih.govnih.gov In situations where dietary fats are absent, cells can synthesize butyryl-CoA from glucose-derived acetyl-CoA to maintain histone butyrylation. nih.gov

Furthermore, research has identified an isomeric form, isobutyryl-CoA, derived from the metabolism of the amino acid valine. oup.comoup.com This isomer serves as the donor for histone isobutyrylation, a distinct PTM that also plays a role in regulating gene expression associated with pivotal biological pathways. oup.comoup.com The interplay and competition between different acyl-CoA molecules, such as butyryl-CoA and acetyl-CoA, for the same lysine residues on histones can lead to diverse biological outcomes, adding another layer of regulatory complexity. oup.com For example, competition between butyrylation and acetylation on specific histone sites can affect the binding of reader proteins, leading to altered gene expression patterns. oup.com

Table 1: Research Findings on Butyryl-CoA and Gene Expression

FindingMechanismKey Molecules InvolvedExperimental ContextCitation
Butyryl-CoA is the substrate for histone butyrylation.Covalent modification of lysine residues on histones (e.g., H3K9).Butyryl-CoA, Histones (H3), Histone Acetyltransferases (p300/CBP).Studies in various cell types and organisms. scienceopen.comoup.comnih.gov
Histone butyrylation (H3K9Bu) is enriched at active gene promoters.Facilitates open chromatin structure, promoting transcription.H3K9Bu.Genome-wide ChIP-Seq analysis in mouse hearts. nih.govnih.gov
High-fat diet and stress decrease H3K9 butyrylation.Increased expression of ACADS, which depletes the butyryl-CoA pool.Acyl-CoA Dehydrogenase Short Chain (ACADS).Mouse models on high-fat vs. fat-free diets; stress models. scienceopen.comnih.govnih.gov
Isobutyryl-CoA, from valine metabolism, leads to histone isobutyrylation.A distinct PTM that regulates gene expression.Isobutyryl-CoA, Histones.Analysis in 293T cells. oup.comoup.com
Butyrylation competes with acetylation on histone sites.Differential binding of reader proteins, leading to varied gene expression outcomes.Butyryl-CoA, Acetyl-CoA, Histones (e.g., H4K5/K8), BRDT.Studies in spermatogenic cells. oup.com

Regulation of Cell Growth and Differentiation

Butyryl-CoA and its precursor, butyrate, play significant and often contrasting roles in the regulation of cell growth and differentiation, particularly in the context of normal versus cancerous cells.

In colorectal cancer cells, butyrate is known to inhibit proliferation and induce apoptosis. oncotarget.com This effect is partly due to its role as a histone deacetylase (HDAC) inhibitor, which leads to hyperacetylation of histones and the upregulation of genes that arrest the cell cycle, such as p21. nih.govnih.gov However, the conversion of butyrate to butyryl-CoA is also a critical factor. In cancerous colonocytes, which exhibit the Warburg effect (a preference for glycolysis over oxidative phosphorylation), butyrate oxidation is suppressed. nih.gov This leads to an accumulation of butyrate that functions as an HDAC inhibitor. oncotarget.comnih.gov In contrast, normal colonocytes readily oxidize butyrate (via butyryl-CoA) as their primary energy source, which promotes their proliferation. oncotarget.comnih.gov Studies have shown that butyrate treatment in colorectal cancer cells can decrease the expression of Short Chain Acyl-CoA Dehydrogenase (SCAD), the enzyme that metabolizes butyryl-CoA, thereby reducing its own oxidation and enhancing its anti-proliferative effects. oncotarget.com

Beyond the colon, butyryl-CoA is implicated in the differentiation of immune cells. A key example is its role in promoting the differentiation of inducible regulatory T cells (iTreg), which are crucial for maintaining immune homeostasis. pnas.org Butyrate is taken up by T cells and converted to butyryl-CoA by the enzyme Acyl-CoA Synthetase Short-chain family member 2 (ACSS2). pnas.orgresearchgate.net Butyryl-CoA then enhances fatty acid oxidation (FAO), a metabolic pathway essential for iTreg differentiation. pnas.org It achieves this by directly targeting and up-regulating the activity of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in FAO. pnas.org This metabolic reprogramming, driven by the butyrate-butyryl-CoA-CPT1A axis, facilitates the generation of iTreg cells. pnas.org

Furthermore, histone butyrylation, fueled by butyryl-CoA, is directly linked to the regulation of genes that control cell growth and differentiation pathways. news-medical.net In colorectal cancer cells, butyrate supplementation leads to histone butyrylation at oncogenic loci such as MYC and FOS, influencing pathways related to mesenchymal proliferation and apoptosis. news-medical.net This demonstrates that butyryl-CoA sits (B43327) at the intersection of metabolism and epigenetic signaling to control fundamental cellular decisions about growth and fate.

Table 2: Effects of Butyryl-CoA on Cell Growth and Differentiation

Cell TypeEffectMechanismKey Molecules InvolvedCitation
Normal ColonocytesPromotes proliferation.Serves as a primary energy source via oxidation.Butyrate, Butyryl-CoA, SCAD. oncotarget.comnih.gov
Colorectal Cancer CellsInhibits proliferation, induces apoptosis.Butyrate accumulates due to suppressed oxidation (Warburg effect) and acts as an HDAC inhibitor. Butyrate also downregulates SCAD expression.Butyrate, HDACs, p21, SCAD, MYC, FOS. news-medical.netoncotarget.comnih.gov
Inducible T regulatory (iTreg) cellsPromotes differentiation.Conversion of butyrate to butyryl-CoA enhances fatty acid oxidation (FAO) by activating CPT1A.Butyrate, Butyryl-CoA, ACSS2, CPT1A. pnas.orgresearchgate.net

Butyryl Coa and Epigenetic Regulation

Histone Butyrylation (Kbu)

Histone butyrylation (Kbu) is a recently identified post-translational modification involving the covalent attachment of a butyryl group to lysine (B10760008) residues on histone proteins imrpress.comnih.gov. This modification is primarily observed on conserved lysine residues located in the N-terminal tails of histones H3 and H4 and is closely associated with various physiological processes, including gene transcription and chromatin activity imrpress.com.

Butyryl-CoA as Acyl Donor for Histone Acyltransferases (HATs)

Butyryl-CoA serves as the direct acyl donor for histone acyltransferases (HATs), which are enzymes responsible for transferring acyl groups to lysine residues on histones imrpress.comscienceopen.comnih.gov. This enzymatic reaction is fundamental to establishing the butyrylation mark on chromatin. HATs, which are traditionally known for their role in acetylation using acetyl-CoA, demonstrate a broader substrate specificity, accommodating various acyl-CoAs, including butyryl-CoA nih.govoup.com.

The histone acetyltransferase p300 (also known as EP300 or CBP) is a prominent HAT enzyme that exhibits robust butyryltransferase activity nih.govscienceopen.comnih.govoup.comresearchgate.netuniprot.orgbiorxiv.orgbiorxiv.org. Research has demonstrated that p300 can catalyze auto-acylation using butyryl-CoA, a process that subsequently activates the enzyme for the acetylation of histones and other proteins biorxiv.orgelifesciences.org. This auto-acylation mechanism suggests a direct link between butyryl-CoA availability and p300's enzymatic activity.

Studies have shown that both p300 and HAT1 possess appreciable activities for both n-butyrylation (straight-chain) and isobutyrylation (branched-chain) of histones oup.comoup.com. The kinetic parameters illustrate their efficiency with different acyl-CoAs. For instance, p300's n-butyrylation and isobutyrylation activities were found to be approximately 7% and 13% of its acetylation activity, respectively. Similarly, HAT1's n-butyrylation and isobutyrylation activities were about 13% and 31% of its acetylation activity oup.com.

Table 1: Relative Acylation Activity of HATs with Different Acyl-CoAs (as % of Acetylation Activity)

HAT Enzymen-Butyrylation ActivityIsobutyrylation Activity
p300~7%~13%
HAT1~13%~31%

Note: Data derived from kinetic characterization studies comparing acylation activities relative to acetylation activity oup.com.

Crucially, p300-catalyzed histone butyrylation has been shown to directly stimulate gene transcription, indicating its role as an active epigenetic mark researchgate.net.

Impact on Chromatin Accessibility and Structure

Histone butyrylation, similar to histone acetylation and propionylation, contributes to the relaxation of chromatin structure mdpi.comnews-medical.netfrontiersin.org. This "opening" of chromatin makes the DNA more accessible to transcription factors and other regulatory proteins, thereby facilitating gene expression mdpi.comnews-medical.netfrontiersin.org. Histone butyrylation marks are specifically associated with active gene regulatory elements, indicating their role in marking regions of the genome poised for transcription nih.gov.

Influence on Gene Transcription

The presence of histone butyrylation directly influences gene transcription, typically leading to transcriptional activation imrpress.comresearchgate.netnews-medical.netnih.govbiorxiv.org. For example, studies in colorectal cancer cells and mouse intestines have demonstrated that short-chain fatty acid (SCFA)-induced histone modifications, including butyrylation, correlate with enhanced chromatin accessibility and transcriptional activation of target genes news-medical.net. This includes the upregulation of differentiation-related genes and the suppression of cell cycle regulators news-medical.net.

Specifically, histone butyrylation on histone H4 at lysines 5 and 8 has been shown to activate transcription biorxiv.org. Furthermore, studies in mouse intestinal epithelial cells revealed a strong correlation between tributyrin-regulated gene programs and histone butyrylation, which was associated with active gene regulatory elements and levels of gene expression nih.gov. Histone H3 lysine 9 butyrylation (H3K9Bu) is enriched at the promoters of all expressed genes and its levels can be influenced by dietary fat and stress scienceopen.comnih.gov.

Butyryl-CoA Levels and Post-Translational Modifications of Non-Histone Proteins

While histone butyrylation is a well-studied aspect of Butyryl-CoA's epigenetic influence, butyrylation is not exclusively restricted to histones. Non-histone proteins can also undergo butyrylation, with important functional consequences imrpress.comnih.govscienceopen.comd-nb.infonih.gov. Examples of non-histone proteins identified to be butyrylated include p53, CBP, and p300 itself nih.govnih.gov.

The butyrylation of non-histone proteins can modulate their stability, interactions with binding partners, and DNA-binding activity nih.gov. For instance, while lysine acetylation is known to regulate p53's stability and DNA-binding, it is proposed that lysine propionylation and butyrylation may exert distinct biological functions due to the unique metabolic roles and subtle structural differences of their respective acyl-CoAs nih.gov.

Cellular Butyryl-CoA exists as a mixture of two isomers: n-butyryl-CoA (normal linear) and isobutyryl-CoA (branched-chain) oup.combiorxiv.org. Research in human embryonic kidney 293T (HEK293T) cells has shown that isobutyryl-CoA is an abundant metabolite, with ratios of iso- to n-butyryl-CoA being approximately 2-3:1 oup.combiorxiv.org. Both isomers can act as acyl donors for lysine butyrylation on cellular proteins oup.combiorxiv.org.

Table 2: Isomeric Composition of Cellular Butyryl-CoA in HEK293T Cells

Butyryl-CoA IsomerRelative Abundance (Ratio)
Isobutyryl-CoA2-3
n-Butyryl-CoA1

Note: Data based on HPLC-MS/MS analysis of acyl-CoA extracts oup.combiorxiv.org.

Interactions with Other Acyl-CoAs (e.g., Acetyl-CoA, Propionyl-CoA) in Epigenetic Contexts

The cellular pool of acyl-CoAs is diverse, with Butyryl-CoA interacting with other acyl-CoAs, such as Acetyl-CoA and Propionyl-CoA, in epigenetic contexts nih.govnih.govresearchgate.netmdpi.combiorxiv.orgnih.gov. These different acyl-CoAs serve as substrates for HATs, contributing to a complex "acyl code" on histones mdpi.com. This code encompasses various acyl marks, including acetylation, propionylation, butyrylation, and crotonylation, each possessing distinct functional characteristics based on their chemical structure, polarity, and reactivity mdpi.com.

HAT enzymes are capable of utilizing acetyl-, propionyl-, and butyryl-CoA with relatively high efficiency researchgate.netbiorxiv.orgnih.gov. However, the preference for a competing cofactor often depends on the size of the acyl donor chain, with most HATs strongly preferring acetyl-CoA biorxiv.org. Despite this preference, increasing cellular levels of specific acyl-CoA metabolites can induce bulk levels of corresponding lysine acylations in a dose-dependent manner biorxiv.org. The cellular concentrations of various acyl-CoAs span orders of magnitude and are closely correlated with the relative abundances of the acyl marks identified in vivo mdpi.combiorxiv.org.

A significant aspect of these interactions is the competition for HAT enzymes. Different acyl-CoAs can competitively modify histones at various lysine sites oup.comresearchgate.netcore.ac.uk. For example, butyrylation has been shown to compete with acetylation on histone H4 lysines 5 and 8, which can reduce the binding of reader proteins like BRDT and consequently influence gene expression in specific cell types oup.comoup.com. This competitive dynamic highlights how the relative abundance of different acyl-CoAs, influenced by cellular metabolic states, can shape the epigenetic landscape and ultimately impact gene transcription nih.govmdpi.combiorxiv.orgnih.gov.

Butyryl Coa in Microbial Metabolism and Host Interactions

Production by Gut Microbiota

The anaerobic environment of the large intestine is home to a dense and diverse microbial community that ferments dietary components, primarily non-digestible carbohydrates, into a range of metabolites, including SCFAs. Butyrate (B1204436), derived from Butyryl-CoA, is a key product of this fermentation.

A specialized consortium of anaerobic bacteria is responsible for the majority of butyrate synthesis in the human colon. These bacteria primarily belong to the phylum Firmicutes. Prominent among these are:

Faecalibacterium prausnitzii : This is one of the most abundant butyrate-producing bacteria in the healthy human gut.

Roseburia spp. : This genus includes several species that are significant butyrate producers.

Clostridium clusters IV and XIVa : These clusters encompass a diverse group of bacteria, many of which are potent butyrate synthesizers.

These bacteria possess the necessary enzymatic machinery to convert carbohydrates into Butyryl-CoA and subsequently into butyrate.

The primary pathway for butyrate synthesis from Butyryl-CoA in the gut involves the enzyme Butyryl-CoA:acetate (B1210297) CoA-transferase. This enzyme catalyzes the final step in butyrate formation by transferring the CoA moiety from Butyryl-CoA to acetate, yielding butyrate and acetyl-CoA. The gene encoding this enzyme is considered a valuable functional marker for the butyrate production capacity of the gut microbiota. slu.se Its quantification can provide insights into the potential of the gut microbial community to synthesize butyrate. slu.se While an alternative pathway involving butyrate kinase exists, the Butyryl-CoA:acetate CoA-transferase route is predominant in the human gut.

The production of Butyryl-CoA and, consequently, butyrate is highly dependent on the availability and type of fermentable substrates, primarily dietary fibers. Different types of dietary fibers are metabolized by distinct microbial communities, leading to varied yields of SCFAs. For instance, resistant starches are known to be effectively fermented to butyrate. The fermentation of complex polysaccharides that escape digestion in the upper gastrointestinal tract provides the initial substrates, such as pyruvate (B1213749) and acetyl-CoA, which are then channeled into the metabolic pathway leading to Butyryl-CoA. slu.se The interplay between different bacterial species is also crucial, as some bacteria may produce intermediate products like lactate (B86563) and acetate, which can then be utilized by butyrate-producing bacteria.

Dietary Fiber TypeTypical Butyrate YieldKey Fermenting Bacteria
Resistant StarchHighRoseburia spp., Eubacterium rectale
InulinModerateFaecalibacterium prausnitzii
PectinModerate to LowVarious Firmicutes
CelluloseLowRuminococcus spp.

Metabolic Exchange Between Microbes and Host

The Butyryl-CoA produced by the gut microbiota is rapidly converted to butyrate, which is then absorbed by the host and enters into a complex metabolic exchange that significantly influences host physiology, particularly at the level of the colonic epithelium.

Butyrate, derived from microbial Butyryl-CoA, is a major component of the SCFA pool in the colon, along with acetate and propionate (B1217596). The concentration of these SCFAs is highest in the proximal colon, where microbial fermentation is most active, and can reach concentrations of 70-140 mM. Butyrate typically constitutes about 15-23% of the total SCFA pool in human stools. mdpi.com Over 95% of the SCFAs produced are rapidly absorbed by the colonocytes, with only a small fraction excreted in the feces. This efficient absorption means that microbially produced butyrate makes a substantial contribution to the host's energy and metabolic landscape.

Butyrate, once absorbed by the colonocytes, exerts profound effects on their cellular metabolism. It serves as the primary energy source for these cells, providing approximately 70-80% of their energy requirements. mdpi.com Within the colonocyte, butyrate is transported into the mitochondria and converted back to Butyryl-CoA, which then enters the β-oxidation pathway to produce acetyl-CoA. This acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle, leading to the production of ATP.

Butyryl-CoA in Industrial Fermentation Processes

Butyryl-coenzyme A (butyryl-CoA) is a pivotal intermediate in microbial metabolic pathways that are harnessed for the industrial production of valuable chemicals. Through fermentation, microorganisms convert renewable feedstocks into a variety of compounds, with the efficiency and selectivity of these processes often hinging on the intracellular availability of key metabolites like butyryl-CoA. Metabolic engineering strategies are increasingly focused on optimizing the flux through pathways involving butyryl-CoA to enhance the production of target molecules, most notably biofuels such as butanol.

Biofuel Production (Butanol)

Butyryl-CoA is a central precursor in the microbial fermentation process for producing butanol, a promising advanced biofuel. The primary industrial route for biobutanol production is the Acetone-Butanol-Ethanol (ABE) fermentation, traditionally carried out by various species of the bacterium Clostridium.

In the ABE fermentation, Clostridium species metabolize sugars through a two-phase process: acidogenesis and solventogenesis. During the initial acidogenic phase, the bacteria grow rapidly and produce acetic acid and butyric acid, leading to a decrease in the pH of the fermentation broth. This phase involves the conversion of acetyl-CoA to butyryl-CoA, which is then converted to butyric acid. As the culture enters the stationary phase and the pH drops, a metabolic switch to solventogenesis occurs. In this second phase, the produced acids are re-assimilated and, along with the direct flux from acetyl-CoA, are converted into the neutral solvents acetone, butanol, and ethanol. mdpi.com

The conversion of butyryl-CoA is a critical branch point in this process. Butyryl-CoA serves as the direct precursor for butanol synthesis. mdpi.comasm.org The pathway proceeds through the following key steps:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

Acetoacetyl-CoA is then reduced to 3-hydroxybutyryl-CoA.

3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA.

Crotonyl-CoA is reduced to butyryl-CoA.

Finally, butyryl-CoA is reduced in two steps by aldehyde/alcohol dehydrogenases to produce butanol. mdpi.com

Metabolic engineering efforts aim to maximize the flow of carbon through this pathway towards butanol. One strategy involves managing the "cold" and "hot" channels of metabolism in Clostridium acetobutylicum. The "cold channel" involves the re-assimilation of butyrate into butyryl-CoA, a process that also generates acetone. asm.org The "hot channel" refers to the direct conversion of acetyl-CoA to butyryl-CoA and then to butanol, which avoids acetone co-production and can lead to higher butanol yields. asm.org Enhancing the flux through the hot channel is a key objective for improving the industrial viability of ABE fermentation. asm.org Furthermore, the addition of butyric acid to the fermentation medium has been shown to enhance butanol production, as the exogenous acid is converted to butyryl-CoA and then to butanol. nih.govnih.gov

Enhanced Microbial Production Strains

To overcome the limitations of native producers like Clostridium, such as low butanol tolerance and complex metabolism, researchers have engineered non-native hosts like Escherichia coli and yeast to produce butanol and other butyryl-CoA derived chemicals. These efforts focus on creating and optimizing synthetic pathways to efficiently convert central metabolites into butyryl-CoA and subsequently into the desired product.

Metabolic Engineering in E. coli : E. coli has been extensively engineered for the production of both butyric acid and butanol. The strategy involves introducing a heterologous pathway from Clostridium or other organisms to establish the conversion of acetyl-CoA to butyryl-CoA. A key modification involves replacing the native Clostridium butyryl-CoA dehydrogenase (BCD) complex, which is inefficient and creates a redox imbalance, with a more efficient enzyme like trans-enoyl-CoA reductase (Ter). nih.gov This substitution results in a redox-balanced pathway for butyrate production. nih.gov By introducing genes from Clostridium acetobutylicum and Treponema denticola, researchers have constructed recombinant E. coli strains capable of producing significant amounts of butyric acid, a direct derivative of butyryl-CoA. nih.gov

Further engineering has focused on creating modular microbial platforms for producing various "designer esters" derived from butyryl-CoA, such as butyl acetate and butyl butyrate, which have applications as flavors, fragrances, and biofuels. biorxiv.org By designing exchangeable production modules consisting of acyl-CoA, alcohol, cofactor regeneration, and alcohol acetyltransferase submodules, scientists can rapidly construct and optimize strains for high-selectivity production. biorxiv.org

Engineering in Yeast : Yeast, particularly Saccharomyces cerevisiae, is an attractive host for industrial fermentation due to its high tolerance to alcohols and robustness in industrial settings. google.com Genetic engineering has been employed to introduce butanol biosynthesis pathways into yeast. One approach involves introducing genes for CoA transferase (CoAT) and aldehyde/alcohol dehydrogenase (AAD). The introduction of CoAT allows the yeast to convert exogenously supplied butyrate into the intracellular butyryl-CoA pool, which is then reduced to butanol by AAD. google.com This strategy demonstrated that increasing the butyryl-CoA pool is a viable method for producing butanol in yeast. google.com

The table below summarizes the production improvements in various engineered microbial strains targeting butyryl-CoA derived products.

Production of Butyryl-CoA Derived Chemicals in Engineered Microbes

MicroorganismEngineered ProductKey Genetic Modification/StrategyProduction TiterFold Increase/Yield
Escherichia coliButyric AcidIntroduction of butyrate pathway with trans-enoyl-CoA reductase (Ter) from T. denticola.28.4 g/L0.37 g/g glucose
Escherichia coliButyl AcetateModular pathway engineering with optimized alcohol acetyltransferase.0.64 g/L19-fold increase
Escherichia coliEthyl ButyrateModular pathway engineering.0.41 g/L6-fold increase
Escherichia coliButyl ButyrateModular pathway engineering.0.45 g/L13-fold increase
Clostridium beijerinckiiButanolAddition of 40 mM butyric acid to the medium.10.2 g/L31% higher than control
Enriched Clostridia SludgeButanolAddition of 3.2 g/L exogenous butyric acid with CO as reducing power.1.9 g/L67% conversion efficiency

Advanced Research Methodologies for Butyryl Coa Studies

Computational Modeling of Butyryl-CoA Metabolic Networks

Computational modeling plays a pivotal role in elucidating the intricate metabolic pathways involving butyryl-CoA, offering a powerful in silico approach to understand, predict, and engineer microbial and human metabolic systems. These methodologies range from constraint-based models like Flux Balance Analysis (FBA) and Genome-Scale Metabolic Models (GEMs) to dynamic kinetic models, providing insights into flux distributions, pathway bottlenecks, and the impact of genetic or environmental perturbations biorxiv.orgepfl.chpnas.org. By integrating genomic, proteomic, and physiological data, computational models serve as a scaffold for comprehensive systems biology analysis nih.govresearchgate.net.

Detailed Research Findings

Flux Balance Analysis (FBA) and Genome-Scale Metabolic Models (GEMs): FBA is a widely used constraint-based method that predicts steady-state fluxes in a metabolic network by optimizing an objective function, such as biomass maximization, under mass balance and other constraints pnas.orgfrontiersin.org. This approach has been instrumental in characterizing butyrate (B1204436) production pathways. For instance, in silico analyses have revealed that the majority of butyrate-producing bacteria utilize pyruvate (B1213749) as a substrate, with other pathways involving 4-aminobutyrate, lysine (B10760008), and glutarate being less prevalent nih.gov.

A study employing FBA to analyze lactate (B86563) and acetate (B1210297) co-metabolism in Clostridium tyrobutyricum quantified intracellular metabolic fluxes related to butyrate production. The model indicated that two molecules of acetyl-CoA are required for the production of one butyryl-CoA. Carbon flux distribution from 83 mM-C of lactate and 17 mM-C of external acetate showed that 55 mM-C of carbon flux from lactate flowed to the acetyl-CoA node, with a significant portion (72 mM-C) subsequently directed towards butyric acid synthesis via the butyryl-CoA node nih.gov.

Table 1: Predicted Carbon Flux Distribution in Clostridium tyrobutyricum during Butyrate Production nih.gov

Metabolite/PathwayCarbon Flux (mM-C)Source/Destination
Lactate Consumption83Initial Substrate
Acetate Consumption17Initial Substrate
Acetyl-CoA Node55From Lactate
CO₂ Production28From Lactate
Acetic Acid Formation19From Acetyl-CoA
Butyric Acid Synthesis72Via Butyryl-CoA Node

In silico studies have also utilized the presence of terminal enzymes like butyryl-CoA:acetate CoA transferase (But) and butyrate kinase (Buk) as markers for predicting bacterial butyrate production capability frontiersin.org. Genome-scale metabolic network reconstructions, such as iCN900 for Clostridioides difficile 630, have been updated and used as scaffolds to contextualize genetic divergence and analyze metabolic pathways, including those involving butyryl-CoA, under various evolutionary pressures nih.gov.

Kinetic Modeling: Kinetic models provide a dynamic representation of metabolic systems, incorporating reaction rates and enzyme kinetics. A parsimonious mathematical model was developed to describe the conversion of lactate and acetate into butyrate by key human colonic bacterial species, specifically Eubacterium hallii L2-7 and Anaerostipes coli SS2/1. This model was constructed based on the butyryl-CoA:acetate CoA transferase pathway, which is a dominant route for butyrate synthesis in the human colon, and its predictions adequately matched experimental batch culture data oup.comnih.gov.

Dynamic Kinetic Models and Pathway Optimization: Dynamic kinetic models have been applied to understand and optimize heterologous pathways, such as butanol production. In E. coli-based cell-free systems, a dynamic kinetic model identified a bottleneck in the butanol pathway that led to the accumulation of butyryl-CoA and butyraldehyde. Thermodynamic analysis further supported this finding. The model also predicted that increasing Coenzyme A (CoA) levels could enhance butanol titers by increasing pyruvate flux to acetyl-CoA, while high initial ATP could inhibit phosphotransacetylase (PTA) and lactate dehydrogenase (LDH) flux biorxiv.org.

Table 2: Distribution of Butyrate Production Pathways in Bacteria (In Silico Analysis) nih.gov

Substrate PathwayNumber of Genomes with All GenesProportion of Butyrate Producers (%)
Pyruvate218093.7
4-Aminobutyrate411.8
Lysine1104.7
Glutarate462.0
Total Butyrate Producers Analyzed 2327 100

Note: Some bacteria may possess genes for more than one pathway, hence the sum of proportions may exceed 100% if not mutually exclusive counts.

Future Directions in Butyryl Coa Research

Elucidating Novel Butyryl-CoA Dependent Pathways

The exploration of novel butyryl-CoA dependent pathways is a critical area for future research. While established roles in fatty acid synthesis and degradation are well-known, new pathways continue to emerge. For instance, butyryl-CoA has been identified as a substrate for butyryl-CoA dehydrogenase and is involved in lipid and butanoate metabolism sigmaaldrich.com. A newly discovered process of post-translational histone modification by butyrylation also utilizes butyryl-CoA sigmaaldrich.comresearchgate.net. Further investigation is needed to fully characterize the enzymes and regulatory mechanisms governing these novel pathways, including those involved in the assimilation of butyrate (B1204436) in organisms like microalgae frontiersin.org.

One area of active research involves the discovery of alternative pathways for butyrate production. While the pathway involving butyryl-CoA:acetate (B1210297) CoA-transferase is considered the most common in colonic environments, other mechanisms exist asm.orgoaepublish.comfrontiersin.org. For example, some bacteria produce butyrate via phosphate (B84403) butyryltransferase and butyrate kinase asm.orgmdpi.com. Research has also identified distinct pathways for the formation of n-butyryl-CoA and isobutyryl-CoA, with n-butyryl-CoA derived from fatty acid metabolism and isobutyryl-CoA from valine metabolism researchgate.net. Understanding the interplay and regulation of these various pathways will provide a more comprehensive view of butyryl-CoA's metabolic landscape.

Furthermore, novel anaplerotic pathways involving butyryl-CoA are being investigated. For example, in streptomycetes, a pathway initiates with the condensation of two acetyl-CoA molecules to form butyryl-CoA, which is then transformed to succinyl-CoA through a series of CoB12-mediated rearrangements and oxidations asm.org. Such discoveries highlight the ongoing need to explore diverse microbial and eukaryotic systems for previously uncharacterized butyryl-CoA transformations.

Integrated Omics Approaches for System-Level Understanding

Integrated omics approaches, combining metabolomics, proteomics, and transcriptomics, are crucial for achieving a system-level understanding of butyryl-CoA metabolism. These techniques allow for a comprehensive analysis of how butyryl-CoA levels, its associated enzymes, and gene expression are interconnected within a biological system.

Metabolomics, particularly using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), enables the accurate quantification of butyryl-CoA and its related metabolites in various biological samples diagnosticsworldnews.com. This is vital for understanding its role in energy metabolism and cellular homeostasis, as dysregulation of CoA levels has been linked to metabolic disorders diagnosticsworldnews.com.

Proteomics can identify and quantify enzymes involved in butyryl-CoA synthesis and degradation, providing insights into their expression levels and post-translational modifications under different physiological conditions frontiersin.orgnih.gov. For instance, quantitative proteomics has been used to decipher metabolic pathways involved in butyrate assimilation in microalgae, identifying highly induced proteins related to butyryl-CoA formation frontiersin.org.

Transcriptomics provides information on the gene expression profiles of enzymes and transporters related to butyryl-CoA, revealing regulatory networks that control its synthesis and utilization. The integration of metagenomics and metaproteomics has already revealed host-microbiota signatures related to butyryl-CoA in diseases like Crohn's disease, highlighting alterations in bacterial carbohydrate metabolism and bacterial-host interactions plos.org.

Future research will increasingly leverage multi-omics data integration to build sophisticated computational models that predict and explain butyryl-CoA dynamics in complex biological systems. This will involve developing advanced bioinformatics tools to correlate changes across different omics layers, providing a holistic view of butyryl-CoA's systemic impact.

Targeting Butyryl-CoA Metabolism for Biotechnological Applications

Targeting butyryl-CoA metabolism holds significant promise for various biotechnological applications, particularly in the production of biofuels, industrial chemicals, and other valuable compounds. Metabolic engineering strategies are central to optimizing microbial strains for enhanced butyryl-CoA-derived product synthesis.

One major application is the production of butanol from butyryl-CoA, a process of significant interest for biofuel production ontosight.aiontosight.ai. Microorganisms like Clostridium acetobutylicum utilize this pathway to produce butanol through fermentation ontosight.ai. Metabolic engineering efforts in Escherichia coli have focused on reconstructing heterologous pathways leading to butyryl-CoA and optimizing its conversion to butyrate and other products nih.govuminho.pt. Strategies include eliminating competing pathways, balancing cofactors, and developing new pathways uminho.pt. For example, engineering E. coli for butyric acid production involved reconstructing a heterologous pathway to butyryl-CoA and recruiting endogenous enzymes for its conversion nih.gov.

Butyryl-CoA is also a precursor for other valuable compounds, such as polyhydroxybutyrate (B1163853) (a bioplastic) and 1,4-butanediol (B3395766) ontosight.ai. Research is exploring the biosynthesis of butyryl-CoA-derived designer esters (e.g., butyl acetate, ethyl butyrate, butyl butyrate) in Escherichia coli using modular design principles, enabling controllable selectivity nih.govosti.govbiorxiv.org. This involves manipulating gene replication, transcription, translation, and enzyme expression nih.gov.

Future directions include developing more robust and efficient microbial cell factories by addressing challenges such as product toxicity and optimizing enzyme expression uminho.ptbiorxiv.orgnih.gov. This may involve exploring oxygen-tolerant alternatives for oxygen-sensitive enzymes in butyryl-CoA pathways and utilizing unconventional feedstocks like CO2 for sustainable production diva-portal.orgresearchgate.net.

Table 1: Biotechnological Applications of Butyryl-CoA Metabolism

Application Area Key Butyryl-CoA Derived Products Microbial Hosts Metabolic Engineering Strategies
Biofuel Production Butanol, Ethyl Butyrate, Butyl Butyrate ontosight.ainih.govosti.gov Clostridium acetobutylicum, Escherichia coli, Cyanobacteria ontosight.ainih.govuminho.ptdiva-portal.org Pathway reconstruction, cofactor balancing, elimination of competing pathways, enzyme optimization nih.govuminho.ptnih.gov
Bioplastics Polyhydroxybutyrate ontosight.ai Staphylococcus aureus (for precursor) ontosight.ai Butyryl-CoA synthetase activation of branched-chain carboxylic acids ontosight.ai
Industrial Chemicals Butyric acid, 1,4-Butanediol, Adipic Acid nih.govontosight.airesearchgate.netmdpi.com Escherichia coli, Clostridium butyricum nih.govmdpi.com Heterologous pathway introduction, enzyme screening and overexpression nih.govmdpi.com
Flavors & Fragrances Butyl Acetate, Ethyl Butyrate, Butyl Butyrate nih.govosti.gov Escherichia coli nih.govosti.gov Modular pathway design, protein solubilization strategies nih.govosti.gov

Understanding Butyryl-CoA Dynamics in Complex Biological Systems

Understanding butyryl-CoA dynamics in complex biological systems, such as the gut microbiome and host-microbe interactions, is a rapidly expanding field. Butyryl-CoA plays a pivotal role in the production of butyrate, a short-chain fatty acid essential for colonic homeostasis and gut health asm.orgnih.govnih.gov.

Research is actively investigating the diversity and function of butyrate-producing bacterial communities in the human large intestine asm.orgoup.com. The butyryl-CoA:acetate CoA-transferase gene is a key marker for identifying these bacteria and assessing their butyrate production capacity oup.comresearchgate.netoup.comebi.ac.uk. Studies have shown variations in this gene's copy number based on diet and age, indicating its value as a marker for gastrointestinal microbiota function oup.comresearchgate.netoup.com.

The interplay between butyryl-CoA metabolism in microbes and its impact on host health is a significant area of future research. Butyrate, derived from butyryl-CoA, influences colonic health, immune function, and epigenetic regulation nih.govnih.govoup.com. It promotes immune tolerance, strengthens the epithelial barrier, and can have differential effects on normal and cancerous colonocytes nih.govnih.gov.

Future studies will delve deeper into the intricate host-microbial metabolite interactions, utilizing advanced in vitro models like gut-on-a-chip systems to simulate in vivo processes oaepublish.comresearchgate.net. These models can help elucidate how microbial butyryl-CoA production influences host physiological responses and disease progression oaepublish.com. Furthermore, research will focus on the synergistic effects of different microbial species on butyrate production, including the interaction between lactate- and butyrate-producing bacteria emich.edu. This will involve detailed analysis of gene expression and metabolic outputs in co-culture systems to identify optimal microbial consortia for enhancing butyrate levels in vivo emich.edu.

Table 2: Butyryl-CoA Dynamics in Complex Biological Systems

System/Context Key Aspects of Butyryl-CoA Dynamics Research Focus
Gut Microbiome Butyrate production via butyryl-CoA:acetate CoA-transferase and butyrate kinase pathways asm.orgoaepublish.comfrontiersin.orgmdpi.com Diversity and function of butyrate-producing bacteria asm.orgoup.com, influence of diet and age on butyrate production capacity oup.comresearchgate.netoup.com
Host-Microbe Interactions Butyrate's impact on colonic homeostasis, immune function, epithelial barrier, and epigenetic regulation nih.govnih.govoup.com Elucidating host physiological responses to microbial butyryl-CoA/butyrate oaepublish.comnih.gov, studying synergistic microbial interactions for enhanced butyrate production emich.edu
Disease Models Alterations in butyryl-CoA related pathways in diseases like Crohn's disease plos.org Identifying microbial and host biomarkers, understanding the role of butyryl-CoA in disease pathophysiology plos.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying butyryl-CoA in biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity. Calibrate with synthetic butyryl-CoA standards, and validate recovery rates using spiked samples. For cellular studies, employ enzyme-coupled assays (e.g., acyl-CoA synthetase reactions) with spectrophotometric detection at 412 nm (via DTNB reduction) .
  • Key Validation Step : Include negative controls (e.g., enzyme inhibitors like 4-bromocrotonic acid) to confirm specificity .
Method Sensitivity (LOD)Quantification RangeReference
LC-MS0.1 nM0.5–500 nM
Enzyme-coupled10 nM10–1000 nM

Q. How does butyryl-CoA participate in fatty acid biosynthesis, and what assays confirm its role?

  • Methodological Answer : Butyryl-CoA is a substrate for fatty acid elongation. Use radiolabeled [¹⁴C]-butyryl-CoA in in vitro assays with purified fatty acid synthase (FAS). Monitor incorporation into palmitate via thin-layer chromatography (TLC) and autoradiography. For in vivo studies, apply gene knockout models (e.g., acsbg1 mutants) to observe lipid profile changes via GC-MS .

Advanced Research Questions

Q. How can contradictory data on butyryl-CoA’s kinetic parameters (e.g., Kₘ values) across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (pH, temperature) or enzyme sources. Conduct a meta-analysis of published Kₘ values, stratifying by:

  • Enzyme purity (recombinant vs. crude extracts)
  • Buffer systems (e.g., Tris-HCl vs. phosphate)
  • Substrate competition (e.g., acetyl-CoA interference)
    • Case Study : Stadtman (1953) reported Kₘ = 12 µM for butyryl-CoA in Clostridium kluyveri, while Baker et al. (2012) found Kₘ = 5 µM in E. coli due to optimized purification protocols .

Q. What experimental designs address the metabolic crosstalk between butyryl-CoA and acetyl-CoA in mitochondrial pathways?

  • Methodological Answer : Use isotopic tracing (e.g., ¹³C-glucose) with flux balance analysis to map carbon flow. Inhibit acetyl-CoA carboxylase (ACC) with TOFA to isolate butyryl-CoA-specific effects. Validate via genetic silencing of CPT1A (carnitine palmitoyltransferase 1A) to block mitochondrial uptake .
Intervention Observed Metabolic ShiftReference
TOFA (ACC inhibitor)↑ Butyryl-CoA, ↓ Acetyl-CoA
CPT1A siRNAAccumulation of cytosolic butyryl-CoA

Q. How to validate conflicting hypotheses about butyryl-CoA’s role in histone butyrylation?

  • Methodological Answer : Combine chromatin immunoprecipitation (ChIP-seq) with anti-butyryllysine antibodies and CRISPR-Cas9 knockout of butyryl-CoA-generating enzymes (e.g., ACSS2). Compare histone modification profiles in wild-type vs. knockout models using Western blotting .

Data Contradiction Analysis

Q. Why do studies report opposing effects of butyryl-CoA on insulin sensitivity?

  • Root Cause : Tissue-specific responses (e.g., liver vs. adipose tissue). Design tissue-selective knockout models (e.g., Alb-Cre for liver, Adipoq-Cre for adipose tissue).
  • Resolution Framework :

Replicate studies using standardized models (e.g., C57BL/6 mice).

Control for diet-induced variations (e.g., high-fat vs. ketogenic diets).

Use transcriptomic profiling (RNA-seq) to identify downstream targets like PPARγ .

Guidelines for Reproducibility

  • Data Documentation : Adhere to ALCOA criteria (Attributable, Legible, Contemporaneous, Original, Accurate) for experimental records .
  • Supporting Information : Deposit raw LC-MS/MS spectra and enzyme assay protocols in repositories like Zenodo, citing DOIs in the main text .

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